Methyl benzofuran-5-carboxylate

Description

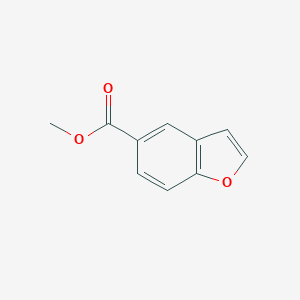

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRBAVJWSHNLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506490 | |

| Record name | Methyl 1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108763-47-9 | |

| Record name | Methyl 1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl benzofuran-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzofuran-5-carboxylate is a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis. The potential role of the benzofuran scaffold in drug development is also discussed, providing a valuable resource for researchers in the field.

Core Properties

This compound is a white solid at room temperature.[3] Its core structure consists of a fused benzene and furan ring system, with a methyl ester group at the 5-position.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference |

| CAS Number | 108763-47-9 | [3] |

| Molecular Formula | C₁₀H₈O₃ | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| Appearance | White solid | [3] |

| Boiling Point | 257.724 °C at 760 mmHg | [4] |

| Density | 1.221 g/cm³ | [4] |

| Flash Point | 109.668 °C | [4] |

| Vapor Pressure | 0.014 mmHg at 25°C | [4] |

| Refractive Index | 1.582 | [4] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of expected spectral characteristics based on data from closely related benzofuran derivatives.

Table 1: 1H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-4 |

| ~7.9 | dd | 1H | H-6 |

| ~7.6 | d | 1H | H-7 |

| ~7.7 | d | 1H | H-2 |

| ~6.9 | d | 1H | H-3 |

| 3.9 | s | 3H | -OCH₃ |

Table 2: 13C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester) |

| ~155 | C-7a |

| ~145 | C-2 |

| ~129 | C-5 |

| ~127 | C-4 |

| ~124 | C-6 |

| ~112 | C-7 |

| ~107 | C-3 |

| ~52 | -OCH₃ |

Table 3: IR and Mass Spectrometry Data

| Spectroscopic Method | Key Peaks |

| **IR (KBr, cm⁻¹) ** | ~1720 (C=O, ester), ~1600, ~1480 (C=C, aromatic), ~1250 (C-O, ester) |

| Mass Spectrometry (m/z) | 176 [M]⁺, 145 [M-OCH₃]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted phenol. The following is a generalized experimental protocol based on established synthetic routes for benzofuran derivatives.[5][6]

Synthesis of Benzofuran-5-carboxylic acid

A common route to benzofuran-5-carboxylic acid involves the Perkin rearrangement or other cyclization strategies.[5] One plausible approach starts with 4-hydroxy-3-iodobenzaldehyde.

-

Step 1: Sonogashira Coupling: 4-hydroxy-3-iodobenzaldehyde is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

-

Step 2: Cyclization: The resulting alkyne is then subjected to intramolecular cyclization to form the benzofuran ring. This can be achieved by treatment with a base such as potassium carbonate in a solvent like DMF.

-

Step 3: Oxidation: The aldehyde group at the 5-position is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

Esterification of Benzofuran-5-carboxylic acid

The final step is the esterification of the carboxylic acid to the methyl ester.

-

Fischer Esterification: Benzofuran-5-carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.[7][8] The mixture is then refluxed for several hours.

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Role in Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2]

Biological Activities of Benzofuran Derivatives

Benzofuran derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including:

-

Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial Activity: The benzofuran nucleus is a key component of many compounds with antibacterial and antifungal properties.[6]

-

Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated significant anti-inflammatory effects.[1]

-

Antiviral Activity: Some natural and synthetic benzofurans have been identified as having antiviral properties.[6]

While specific biological targets and signaling pathways for this compound are not yet extensively documented, its structural similarity to other biologically active benzofurans suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The methyl ester group can also serve as a handle for further chemical modifications to explore structure-activity relationships.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 108763-47-9|this compound [rlavie.com]

- 4. echemi.com [echemi.com]

- 5. jocpr.com [jocpr.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to Methyl Benzofuran-5-carboxylate

CAS Number: 108763-47-9

Chemical Structure:

Abstract

Methyl benzofuran-5-carboxylate is a heterocyclic organic compound featuring a fused benzene and furan ring system, with a methyl ester group at the 5-position.[1][2] This benzofuran derivative serves as a valuable building block in medicinal chemistry and drug discovery due to the diverse pharmacological activities exhibited by the benzofuran scaffold.[3][4][5] Derivatives of benzofuran have shown a wide range of biological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically a white solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 108763-47-9 | [1] |

| Molecular Formula | C₁₀H₈O₃ | [1][2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | White solid | [1] |

| Boiling Point | 257.7 °C at 760 mmHg | [2] |

| Flash Point | 109.7 °C | [2] |

| Density | 1.221 g/cm³ | [2] |

| Refractive Index | 1.582 | [2] |

| Synonyms | 5-Benzofurancarboxylic acid methyl ester, Methyl 5-benzofurancarboxylate, methyl 1-benzofuran-5-carboxylate | [1] |

Synthesis and Experimental Protocols

One general approach to the benzofuran core is the Perkin rearrangement, which involves the intramolecular cyclization of a 3-phenoxy-2-propenoic acid.[6] Another common strategy involves the reaction of a salicylaldehyde or a 2-hydroxyacetophenone with a compound containing an activated methylene group.[7]

A Representative Experimental Protocol for the Synthesis of a Benzofuran Carboxylate Derivative:

The following is a generalized protocol for the synthesis of a substituted benzofuran carboxylate, which can be adapted for the synthesis of this compound with the appropriate starting materials.

Materials:

-

Substituted Salicylaldehyde

-

Methyl (triphenylphosphoranylidene)acetate

-

Palladium(II) acetate

-

Copper(I) iodide

-

Triethylamine

-

Toluene

-

Methanol

Procedure:

-

Step 1: Synthesis of the Cinnamate Intermediate. To a solution of the substituted salicylaldehyde (1 equivalent) in toluene, add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography to yield the methyl cinnamate derivative.

-

Step 2: Intramolecular Cyclization. To a solution of the methyl cinnamate derivative (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a catalytic amount of palladium(II) acetate and copper(I) iodide, along with a base like triethylamine. Heat the reaction mixture under an inert atmosphere. Monitor the progress of the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

-

Step 3: Workup and Purification. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Experimental Workflow Diagram:

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of related benzofuran derivatives.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring system and the methyl ester protons. The protons on the benzene and furan rings will exhibit characteristic chemical shifts and coupling patterns.

3.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic rings, and the methyl carbon of the ester.

3.3. Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (176.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

3.4. Infrared Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. This compound can serve as a key intermediate in the synthesis of more complex, biologically active molecules.

4.1. Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant anticancer activity.[8] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases or carbonic anhydrases. The structure-activity relationship (SAR) studies of benzofuran derivatives have shown that the nature and position of substituents on the benzofuran ring are crucial for their cytotoxic activity.[4]

4.2. Antimicrobial and Antifungal Activity

Benzofuran derivatives have also been explored for their potential as antimicrobial and antifungal agents.[3][5] They can exhibit activity against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is varied and can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

4.3. Anti-inflammatory Activity

Certain benzofuran derivatives have shown promising anti-inflammatory properties. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Signaling Pathway Diagram: Hypothetical Inhibition of a Kinase Pathway by a Benzofuran Derivative

While a specific signaling pathway for this compound is not established, its derivatives have been shown to inhibit various protein kinases involved in cell signaling. The following diagram illustrates a hypothetical mechanism of action where a benzofuran derivative inhibits a generic kinase cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway by a benzofuran derivative.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. The benzofuran scaffold, which forms the core of this molecule, is associated with a broad spectrum of pharmacological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and scientists working in medicinal chemistry and related disciplines.

References

- 1. CAS 108763-47-9|this compound [rlavie.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijsdr.org [ijsdr.org]

- 6. jocpr.com [jocpr.com]

- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

The Versatile Scaffold: A Technical Guide to Methyl Benzofuran-5-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the myriad of heterocyclic compounds, the benzofuran nucleus has emerged as a privileged structure due to its presence in a wide array of biologically active natural products and synthetic compounds. This technical guide focuses on a specific, promising scaffold: methyl benzofuran-5-carboxylate . We will delve into its synthesis, derivatization, and its burgeoning role in the discovery of new drugs, with a particular emphasis on its potential in oncology.

Synthesis and Functionalization of the this compound Core

The strategic synthesis of the this compound core is the gateway to accessing a diverse library of derivatives. While various methods exist for the construction of the benzofuran ring, a common and effective approach involves the coupling of a substituted phenol with a suitable three-carbon synthon, followed by cyclization.

A general synthetic workflow for obtaining the core scaffold and representative derivatives is outlined below.

The Ascendant Trajectory of Methyl Benzofuran-5-carboxylate Derivatives in Therapeutic Innovation: A Technical Guide

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the benzofuran scaffold has consistently emerged as a privileged structure, underpinning a multitude of biologically active compounds. Among these, derivatives of methyl benzofuran-5-carboxylate are gaining significant traction as a focal point for the development of novel therapeutics. This technical guide offers an in-depth exploration of the synthesis, multifaceted applications, and mechanistic underpinnings of these promising molecules, tailored for researchers, scientists, and professionals in drug development.

The core structure of this compound presents a versatile platform for chemical modification, enabling the generation of diverse libraries of compounds with a wide spectrum of pharmacological activities. Researchers have successfully synthesized and evaluated numerous derivatives, revealing potent anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the synthetic methodologies, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways modulated by these compounds.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences, starting from readily available precursors. A common strategy involves the construction of the benzofuran ring system followed by functionalization at various positions. Halogenation and the introduction of aminoalkyl groups are common modifications to modulate the biological activity of the core structure.

One documented approach begins with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which is methylated to yield methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. Subsequent halogenation with reagents like N-bromosuccinimide (NBS) or bromine can introduce bromine atoms at specific positions on the benzofuran ring or the methyl group.

II. Applications and Pharmacological Activities

Derivatives of the this compound core have demonstrated significant potential across various therapeutic areas, with anticancer and antimicrobial activities being the most extensively studied.

A. Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The introduction of halogen atoms, particularly bromine, has been shown to enhance the anticancer potential of these compounds.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung) | 6.3 ± 2.5 | [1] |

| HepG2 (Liver) | 11 ± 3.2 | [1] | |

| Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung) | 3.5 ± 0.6 | [1] |

| HepG2 (Liver) | 3.8 ± 0.5 | [1] | |

| SW620 (Colon) | 10.8 ± 0.9 | [1] | |

| Benzofuran-2-carboxamide Derivative (Compound 1) | MCF-7 (Breast) | 7 | [2] |

| Amide Derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 10d) | MCF-7 (Breast) | 2.07 ± 0.065 | [2] |

| Amide Derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 12b) | A549 (Lung) | 0.858 ± 0.0049 | [2] |

| Benzofuran-piperazine hybrid (Compound 5d) | RAW-264.7 | > 80 (Cytotoxicity) | [3] |

| Aza-benzofuran (Compound 1) | RAW 264.7 | > 50 (Cytotoxicity) | [4] |

| Aza-benzofuran (Compound 3) | RAW 264.7 | > 50 (Cytotoxicity) | [4] |

| Aza-benzofuran (Compound 2) | RAW 264.7 | > 50 (Cytotoxicity) | [4] |

| Aza-benzofuran (Compound 4) | RAW 264.7 | > 50 (Cytotoxicity) | [4] |

B. Antimicrobial Activity

The benzofuran scaffold is a key component in the development of new agents to combat bacterial and fungal infections.[5] Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [4] |

| Escherichia coli | 25 | [4] | |

| Staphylococcus aureus | 12.5 | [4] | |

| Aza-benzofuran (Compound 2) | Staphylococcus aureus | 25 | [4] |

| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 | [4] |

| Colletotrichum musae | 12.5 | [4] | |

| Oxa-benzofuran (Compound 6) | Penicillium italicum | 12.5-25 | [4] |

| Colletotrichum musae | 12.5-25 | [4] | |

| Benzofuran-2-carboxamide Derivative (6a) | Gram-positive & Gram-negative bacteria, Fungi | 6.25 | [6] |

| Benzofuran-2-carboxamide Derivative (6b) | Gram-positive & Gram-negative bacteria, Fungi | 6.25 | [6] |

| Benzofuran-2-carboxamide Derivative (6f) | Gram-positive & Gram-negative bacteria, Fungi | 6.25 | [6] |

C. Anti-inflammatory Activity

Recent research has uncovered the potential of benzofuran derivatives as potent anti-inflammatory agents. These compounds can modulate key inflammatory pathways, such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, TNF-α, and IL-6.[3][7]

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Benzofuran-piperazine hybrid (Compound 5d) | NO Production Inhibition (RAW 264.7) | 52.23 ± 0.97 | [3] |

| Aza-benzofuran (Compound 1) | NO Production Inhibition (RAW 264.7) | 17.31 | [4] |

| Aza-benzofuran (Compound 3) | NO Production Inhibition (RAW 264.7) | 16.5 | [4] |

| Aza-benzofuran (Compound 2) | NO Production Inhibition (RAW 264.7) | 31.5 ± 2.3 | [4] |

| Aza-benzofuran (Compound 4) | NO Production Inhibition (RAW 264.7) | 42.8 ± 4.7 | [4] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

A. Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), K2CO3 (20 mmol), and an excess of (CH3O)2SO2 (60 mmol) in acetone (30 mL) is refluxed for 48 hours. Upon completion of the reaction, the hot mixture is filtered, and the solvent is evaporated. The resulting residue is then purified by column chromatography on silica gel using chloroform as the eluent to yield the desired product.

B. MTT Assay for Cytotoxicity

Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 48 hours). Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

C. Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method. A standardized suspension of the test microorganism is prepared. The benzofuran derivatives are serially diluted in a suitable liquid growth medium in a 96-well plate. Each well is then inoculated with the microbial suspension. The plates are incubated under appropriate conditions (temperature and time) for microbial growth. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

D. Nitric Oxide (NO) Production Assay

RAW 264.7 macrophage cells are seeded in 96-well plates and incubated overnight. The cells are then pre-treated with various concentrations of the benzofuran derivatives for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce NO production. After a 24-hour incubation period, the amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.

IV. Visualization of Signaling Pathways

The biological activity of benzofuran derivatives is often attributed to their ability to modulate specific intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways implicated in the anticancer and anti-inflammatory effects of these compounds.

Caption: The mTOR signaling pathway, a key regulator of cell growth and proliferation, is a target for anticancer benzofuran derivatives.

Caption: The NF-κB and MAPK signaling pathways, central to the inflammatory response, are modulated by anti-inflammatory benzofuran derivatives.

V. Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on elucidating detailed structure-activity relationships to optimize potency and selectivity, as well as comprehensive preclinical and clinical studies to translate these promising laboratory findings into tangible therapeutic benefits. The versatility of the benzofuran core ensures that this area of research will continue to be a fertile ground for the discovery of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jopcr.com [jopcr.com]

- 7. researchgate.net [researchgate.net]

Investigating the Anticancer Properties of Benzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the current understanding of the anticancer properties of benzofuran derivatives. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

Introduction

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their wide range of pharmacological activities, including potent anticancer effects.[1][2][3] While "Methyl benzofuran-5-carboxylate" is a recognized chemical entity and a valuable starting material in the synthesis of more complex molecules, a comprehensive review of the scientific literature reveals a notable scarcity of direct studies on its specific anticancer properties.[4][5][6] This guide, therefore, focuses on the broader class of benzofuran derivatives, exploring their anticancer potential by examining quantitative data from various studies, detailing the experimental protocols used for their evaluation, and visualizing the key signaling pathways implicated in their mechanisms of action. The information presented herein aims to provide a foundational understanding for researchers engaged in the discovery and development of novel benzofuran-based anticancer agents, with "this compound" serving as a potential core structure for future derivatization and investigation.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of various benzofuran derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values for several benzofuran derivatives, showcasing their activity across different cancer types.

Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |

| Halogenated Benzofuran | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung) | Significant Activity |

| Halogenated Benzofuran | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung), HepG2 (Liver) | Significant Activity |

| Benzofuran-Isatin Conjugate | Compound 5a | SW-620 (Colorectal) | 8.7 |

| Benzofuran-Isatin Conjugate | Compound 5a | HT-29 (Colorectal) | 9.4 |

| Benzofuran-Isatin Conjugate | Compound 5d | SW-620 (Colorectal) | 6.5 |

| Benzofuran-Isatin Conjugate | Compound 5d | HT-29 (Colorectal) | 9.8 |

| Benzo[b]furan Derivative | Compound 26 | MCF-7 (Breast) | 0.057 |

| Benzo[b]furan Derivative | Compound 36 | MCF-7 (Breast) | 0.051 |

| Benzofuran-based Chalcone | Compound 4g | HCC1806 (Breast) | 5.93 |

| Benzofuran-based Chalcone | Compound 4g | HeLa (Cervical) | 5.61 |

| Benzofuran-Chalcone | Compound 5c | - | IC50 = 1.07 nM (VEGFR-2 inhibition) |

Note: "Significant Activity" indicates that the source reported notable cytotoxic effects without providing a specific IC50 value.[4]

Key Experimental Protocols

The evaluation of the anticancer properties of benzofuran derivatives involves a variety of standard in vitro assays. Below are detailed protocols for some of the most common experiments cited in the literature.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10][11]

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

-

Cell Treatment: Treat cancer cells with the benzofuran derivative at a specific concentration for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Tubulin Polymerization Inhibition Assay

This in vitro assay measures the effect of a compound on the assembly of microtubules from purified tubulin.[6][12][13]

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or by using a fluorescent reporter that binds to polymerized microtubules.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer), GTP, and a fluorescent reporter.

-

Compound Addition: Add the benzofuran derivative at various concentrations to the wells of a 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals over a period of time (e.g., 60 minutes) at 37°C using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and determine the effect of the compound on tubulin assembly.

Signaling Pathways and Mechanisms of Action

Benzofuran derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

Several benzo[b]furan derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers, including breast cancer.[2] Inhibition of this pathway leads to cell cycle arrest and induction of apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

VEGFR-2 Signaling Pathway

Certain benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[14][15][16] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.

Caption: Inhibition of VEGFR-2 signaling by benzofuran derivatives.

Apoptosis Induction Pathway

A common mechanism of action for many anticancer agents, including benzofuran derivatives, is the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[2][17][18]

Caption: General overview of apoptosis induction by benzofuran derivatives.

Conclusion and Future Directions

The collective evidence strongly supports the benzofuran scaffold as a promising framework for the development of novel anticancer agents. Derivatives of this core structure have demonstrated potent in vitro activity against a variety of cancer cell lines, operating through diverse and clinically relevant mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis.

While direct evidence for the anticancer properties of "this compound" is currently lacking, its structural features suggest its potential as a valuable starting point for the synthesis of new and more potent derivatives. Future research should focus on the systematic derivatization of the "this compound" core and the subsequent evaluation of these novel compounds for their anticancer activity. A comprehensive investigation, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of this chemical class and to identify lead candidates for further preclinical and clinical development. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for such future endeavors.

References

- 1. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchhub.com [researchhub.com]

- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

The Benzofuran Scaffold: A Promising Frontier in Antimicrobial Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance has created an urgent need for the discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, the benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects. This technical guide delves into the antimicrobial properties of benzofuran derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action and experimental workflows. While specific data on "Methyl benzofuran-5-carboxylate" is limited in the current body of research, this guide will focus on the broader class of benzofuran derivatives to highlight the therapeutic potential of this chemical family.

Quantitative Antimicrobial Activity of Benzofuran Derivatives

The antimicrobial efficacy of various benzofuran derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.[1] The following tables summarize the reported MIC values for several benzofuran derivatives against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of Benzofuran Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Reference |

| Hydrophobic benzofuran analogs | 0.39-3.12 | 0.39-3.12 | 0.39-3.12 | 0.39-3.12 | [2][3] |

| 5-phenyl-1-benzofuran-2-yl derivatives | 0.001-0.5 | - | - | 0.001-0.5 | [4] |

| 1-(thiazol-2-yl)pyrazoline derivative | (IZ = 20 mm) | - | - | (IZ = 25 mm) | [5] |

| Benzofuran ketoxime derivative 38 | 0.039 | - | - | - | [5] |

| Aza-benzofuran compound 1 | 12.5 | - | - | 25 | [6] |

| Aza-benzofuran compound 2 | 25 | - | - | - | [6] |

*IZ = Inhibition Zone. Data presented as MIC₈₀ for some hydrophobic analogs.[2][3]

Table 2: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Penicillium italicum | Colletotrichum musae | Reference |

| Benzofuran ketoxime derivatives | 0.625-2.5 | - | - | - | [5] |

| Oxa-benzofuran compound 5 | - | - | 12.5 | 12.5-25 | [6] |

| Oxa-benzofuran compound 6 | - | - | - | - | [6] |

| Benzofuran-based piperidinyl arylamidrazone 81 | 75 | 25 | - | - | [4] |

Experimental Protocols

The evaluation of antimicrobial activity of benzofuran derivatives typically involves standardized methods to determine their efficacy against various pathogens. The following are detailed methodologies for key experiments cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

-

Test compounds (Benzofuran derivatives)

-

Standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL)[9]

-

96-well microtiter plates

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Positive control (microorganism in broth without test compound)

-

Negative control (broth only)

-

Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the growth medium within the 96-well microtiter plate.

-

Inoculate each well (except the negative control) with a standardized suspension of the test microorganism.

-

Include positive and negative controls on each plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

-

Test compounds

-

Petri dishes with solidified agar medium (e.g., Mueller-Hinton Agar)

-

Standardized microbial inoculum

-

Sterile cork borer

Procedure:

-

Prepare a lawn culture of the test microorganism by evenly spreading the standardized inoculum over the surface of the agar plate.

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of the test compound solution into each well.

-

Incubate the plates under suitable conditions.

-

Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.[10]

Visualizing Workflows and Mechanisms

Diagrams are essential for representing complex biological processes and experimental procedures. The following visualizations are provided in the DOT language for Graphviz.

Experimental Workflow for Antimicrobial Screening

This diagram illustrates the typical workflow for screening and evaluating the antimicrobial properties of newly synthesized benzofuran derivatives.

Caption: Workflow for antimicrobial screening of benzofuran derivatives.

Proposed Mechanism of Action: DNA Gyrase B Inhibition

Some benzofuran-pyrazole hybrid derivatives have been investigated for their potential to inhibit bacterial DNA gyrase B, an essential enzyme for DNA replication.[7] This targeted mechanism is a promising avenue for developing new antibacterial agents.

Caption: Proposed inhibition of DNA gyrase B by benzofuran derivatives.

Conclusion

The benzofuran scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. The quantitative data indicate that various derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[2][3][4][5][6] The detailed experimental protocols provide a foundation for researchers to conduct further screening and evaluation. While the direct antimicrobial effects of "this compound" remain to be extensively studied, the broader research into benzofuran derivatives suggests that this compound and its analogues are worthy of further investigation in the ongoing search for new treatments to combat infectious diseases. Future research should focus on elucidating the structure-activity relationships within this chemical class to optimize their antimicrobial potency and pharmacokinetic profiles.

References

- 1. idstewardship.com [idstewardship.com]

- 2. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 3. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

The Pivotal Role of Methyl Benzofuran-5-carboxylate in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl benzofuran-5-carboxylate is a key building block in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in the fields of medicinal chemistry and materials science. Its rigid benzofuran core, coupled with the reactive ester functionality at the 5-position, provides a versatile scaffold for the construction of more complex molecular architectures. This technical guide delves into the synthesis of this compound and its crucial role as a precursor in the formation of various heterocyclic systems, providing detailed experimental protocols and quantitative data to support further research and development.

Synthesis of the Core Moiety: this compound

The preparation of this compound can be achieved through several synthetic routes, often involving the cyclization of appropriately substituted phenols. While a variety of methods exist for the formation of the benzofuran ring system, a common strategy involves the reaction of a substituted salicylaldehyde with an active methylene compound followed by cyclization and subsequent esterification.[1]

A representative synthetic pathway is the Perkin reaction, which has been adapted for the synthesis of various benzofuran derivatives.[2] Another robust method involves the palladium-catalyzed coupling and cyclization of o-iodophenols with terminal alkynes.[3][4]

Application in the Synthesis of Nitrogen-Containing Heterocycles

The ester functional group of this compound is a gateway to a multitude of nitrogen-containing heterocycles. Through conversion to more reactive intermediates such as hydrazides and amides, a variety of ring systems can be accessed.

Synthesis of Benzofuran-Tethered Pyrazoles

One of the prominent applications of the benzofuran scaffold is in the synthesis of pyrazole derivatives, which are known to exhibit a broad spectrum of biological activities.[5][6] A common synthetic strategy involves the initial conversion of an acetyl-substituted benzofuran to a chalcone, which then undergoes cyclization with hydrazine hydrate.[6] While not directly starting from this compound, this highlights a potential pathway where the ester is first converted to an acetyl group via reactions such as the Claisen condensation.

A more direct route from the carboxylate involves its conversion to the corresponding carbohydrazide, which can then be cyclized to form various heterocyclic systems.

Synthesis of Benzofuran-Linked 1,2,4-Triazoles

The transformation of this compound into benzofuran-5-carbohydrazide is a key step in the synthesis of 1,2,4-triazoles. The carbohydrazide can be readily prepared by reacting the methyl ester with hydrazine hydrate. This intermediate then serves as a versatile precursor for the construction of the triazole ring.

Experimental Protocol: Synthesis of Benzofuran-5-carbohydrazide (Analogous to 2-carbohydrazide synthesis)

A mixture of this compound (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford benzofuran-5-carbohydrazide.

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | m.p. (°C) |

| Benzofuran-5-carbohydrazide | This compound | Hydrazine hydrate | Ethanol | 6-8 h | ~85-95 | - |

Note: Yield and melting point are estimated based on analogous reactions.

The resulting carbohydrazide can then be cyclized with various reagents to yield 1,2,4-triazoles. For instance, reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate, can yield the corresponding 4-amino-1,2,4-triazole-3-thiol.

Application in the Synthesis of Oxygen-Containing Heterocycles

Synthesis of Benzofuran-Substituted 1,3,4-Oxadiazoles

The benzofuran-5-carbohydrazide intermediate is also a pivotal precursor for the synthesis of 1,3,4-oxadiazoles.[7] A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[8]

Experimental Protocol: Synthesis of a 2-(Benzofuran-5-yl)-1,3,4-oxadiazole Derivative (General Procedure) [7]

Benzofuran-5-carbohydrazide (10 mmol) is reacted with an appropriate aromatic acid (10 mmol) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction mixture is heated, and upon completion, it is poured into ice water to precipitate the product. The crude product is then filtered, washed, and recrystallized.

| Product | Starting Materials | Reagents | Reaction Conditions | Yield (%) |

| 2-Aryl-5-(benzofuran-5-yl)-1,3,4-oxadiazole | Benzofuran-5-carbohydrazide, Aromatic acid | POCl₃ or PPA | Heating | ~70-90 |

Note: Yield is estimated based on general oxadiazole syntheses.

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic transformations of this compound into various heterocyclic systems.

Caption: Key intermediates derived from this compound.

Caption: Synthesis of heterocycles from key benzofuran intermediates.

Conclusion

This compound stands out as a highly valuable and versatile starting material in heterocyclic chemistry. Its straightforward conversion into key intermediates like carbohydrazides and acid chlorides opens up a plethora of synthetic possibilities for accessing novel pyrazoles, triazoles, oxadiazoles, and other heterocyclic systems. The methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this important scaffold in the development of new pharmaceuticals and advanced materials. Further investigations into the functionalization of both the furan and benzene rings of this core moiety will undoubtedly lead to the discovery of even more diverse and potent heterocyclic compounds.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran synthesis [organic-chemistry.org]

- 5. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Preliminary Bioactivity Screening of Methyl Benzofuran-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzofuran-5-carboxylate, a member of the benzofuran class of heterocyclic compounds, presents a promising scaffold for biological investigation. Benzofuran derivatives have been extensively reported to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This technical guide outlines a comprehensive preliminary screening protocol to elucidate the potential bioactivity of this compound. The document provides detailed methodologies for a panel of in vitro assays, templates for data presentation, and visual workflows to guide the experimental process. While specific biological data for this compound is not widely available in published literature, the protocols and strategies detailed herein offer a robust framework for its initial evaluation as a potential therapeutic agent.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

Benzofurans are a significant class of heterocyclic compounds that are constituents of many natural products and synthetic molecules with demonstrated therapeutic value. The fused benzene and furan ring system provides a unique chemical architecture that can interact with a variety of biological targets. Numerous studies have highlighted the diverse pharmacological activities of benzofuran derivatives, establishing this scaffold as a "privileged structure" in medicinal chemistry.

Reported bioactivities for the benzofuran class of compounds include:

-

Anticancer Activity: Many benzofuran derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The benzofuran nucleus is a common feature in compounds with activity against a range of bacterial and fungal pathogens.

-

Antioxidant Activity: The ability of the benzofuran ring system to scavenge free radicals has been documented in several studies.

-

Enzyme Inhibition: Specific benzofuran derivatives have been identified as inhibitors of various enzymes, indicating their potential to modulate signaling pathways.

Given the established biological relevance of the benzofuran scaffold, a preliminary screening of this compound is warranted to identify any potential therapeutic applications.

Recommended Preliminary Screening Assays

The following in vitro assays are recommended for an initial assessment of the bioactivity of this compound.

Anticancer Activity Screening

A primary assessment of anticancer potential can be achieved by evaluating the cytotoxicity of the compound against a panel of human cancer cell lines.

-

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.

Antimicrobial Activity Screening

To determine potential antibacterial and antifungal properties, the minimum inhibitory concentration (MIC) of the compound should be determined against a selection of pathogenic microorganisms.

-

Recommended Assay: Broth Microdilution Method.

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Antioxidant Activity Screening

The potential for antioxidant activity can be evaluated by assessing the compound's ability to scavenge free radicals.

-

Recommended Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance that can be measured spectrophotometrically.

Data Presentation

Quantitative data from the preliminary screening should be organized into clear and concise tables for comparative analysis. The following are template tables to be populated with experimental results.

Table 1: Anticancer Activity of this compound (MTT Assay)

| Cancer Cell Line | IC₅₀ (µM) ± SD |

| e.g., MCF-7 (Breast) | Experimental Data |

| e.g., A549 (Lung) | Experimental Data |

| e.g., HCT116 (Colon) | Experimental Data |

| e.g., HeLa (Cervical) | Experimental Data |

| IC₅₀: The concentration of the compound that inhibits 50% of cell growth. | |

| SD: Standard Deviation. |

Table 2: Antimicrobial Activity of this compound (Broth Microdilution Method)

| Microorganism | Strain | MIC (µg/mL) |

| Bacteria (Gram-positive) | ||

| Staphylococcus aureus | e.g., ATCC 29213 | Experimental Data |

| Bacillus subtilis | e.g., ATCC 6633 | Experimental Data |

| Bacteria (Gram-negative) | ||

| Escherichia coli | e.g., ATCC 25922 | Experimental Data |

| Pseudomonas aeruginosa | e.g., ATCC 27853 | Experimental Data |

| Fungi | ||

| Candida albicans | e.g., ATCC 90028 | Experimental Data |

| Aspergillus niger | e.g., ATCC 16404 | Experimental Data |

| MIC: Minimum Inhibitory Concentration. |

Table 3: Antioxidant Activity of this compound (DPPH Assay)

| Assay | IC₅₀ (µM) ± SD |

| DPPH Radical Scavenging | Experimental Data |

| IC₅₀: The concentration of the compound that scavenges 50% of DPPH radicals. | |

| SD: Standard Deviation. |

Experimental Protocols

The following are detailed protocols for the recommended screening assays.

MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.

Broth Microdilution Method for Antimicrobial Activity

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

DPPH Radical Scavenging Assay

-

Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to a methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Visualized Workflows and Logical Relationships

The following diagrams, generated using DOT language, illustrate the experimental workflows and the logical progression of the preliminary screening process.

Caption: Overall workflow for the preliminary screening of this compound.

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Caption: Logical relationship of components in antimicrobial screening.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary bioactivity screening of this compound. The successful execution of these assays will generate crucial initial data to guide further investigation. Positive results in any of these screens would warrant more in-depth studies, including the evaluation of the mechanism of action, in vivo efficacy, and toxicological profiles. The exploration of derivatives of this compound could also be a fruitful avenue for future research to establish structure-activity relationships and optimize for a desired biological activity.

The Structure-Activity Relationship of Methyl Benzofuran-5-carboxylate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies surrounding the methyl benzofuran-5-carboxylate core. Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1][2] This document focuses on the insights gained from SAR studies of various benzofuran analogs, with a particular emphasis on how modifications to the this compound framework can influence biological outcomes. The information presented herein is intended to guide researchers in the design and development of novel therapeutics based on this versatile chemical entity.

The Benzofuran Scaffold: A Privileged Core in Medicinal Chemistry

The benzofuran nucleus is a key structural motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[3] Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][5] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. SAR studies on benzofuran derivatives have revealed that the nature and position of substituents on both the benzene and furan rings play a crucial role in determining their potency and selectivity.[1]

General Principles of Benzofuran SAR

SAR studies on a variety of benzofuran-containing molecules have established several key principles that can guide the design of new analogs.

-

Substitution at the 2-position: This position is frequently modified. The introduction of bulky aromatic groups, carboxamide moieties, or other heterocyclic rings at C2 can significantly impact activity. For instance, in a series of anticancer agents, N-phenethyl carboxamide at the 2-position was found to enhance antiproliferative activity.[1]

-

Substitution at the 3-position: The C3 position is another critical site for modification. The introduction of a methyl group at this position has been shown to increase the antiproliferative activity of certain benzofuran derivatives.[6] In other cases, this position is a key point for introducing pharmacophoric elements.

-

Substitution on the Benzene Ring (Positions 4, 5, 6, and 7): The electronic properties and steric bulk of substituents on the benzene portion of the scaffold are vital. Methoxy groups, halogens, and other functionalities at these positions have been shown to modulate activity. For example, a methoxy group at the C6 position of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives yielded the most potent compounds in a series of tubulin polymerization inhibitors.[6] Conversely, moving the methoxy group to the C4, C5, or C7 positions led to a decrease in potency.[6]

SAR Studies Relevant to the this compound Core

Anticancer Activity

Benzofuran derivatives are a well-established class of anticancer agents.[4] The ester functionality at the 5-position can influence the molecule's polarity and potential for hydrogen bonding, which can affect target binding and pharmacokinetic properties.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound ID | R1 (at C2) | R2 (at C3) | R3 (on Benzene Ring) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | -H | -CH2Br | 5,6-dimethoxy | K562 (leukemia) | 5 | [1] |

| 1 | -H | -CH2Br | 5,6-dimethoxy | HL60 (leukemia) | 0.1 | [1] |

| 2 | -C(=O)NH-phenethyl | -H | 5-chloro | MCF-10A | Not specified (most active) | [1] |

| 3 | -(3',4',5'-trimethoxybenzoyl) | -CH3 | 6-ethoxy | Various | 0.0012 - 0.0063 | [6] |

| 4 | -(3',4',5'-trimethoxybenzoyl) | -CH3 | 5-methoxy | Various | Less active than 6-methoxy | [6] |

| 5 | -(3',4',5'-trimethoxybenzoyl) | -CH3 | 5-chloro | Various | Inactive | [6] |

| 6 | -(3',4',5'-trimethoxybenzoyl) | -CH3 | 5-methyl | Various | Slightly increased activity | [6] |

Note: This table is a compilation from various studies and does not represent a single, direct SAR study on the this compound core. The data is intended to provide general insights into the effects of substitution on the benzofuran scaffold.

From the data in Table 1, it can be inferred that electronic effects at the 5-position are critical. While a strong electron-donating methoxy group at C5 in one series was detrimental to activity compared to a C6-methoxy, a moderately electron-donating methyl group at C5 slightly increased activity.[6] An electron-withdrawing chloro group at C5 resulted in an inactive compound.[6] This suggests that a delicate balance of electronic properties at this position is required for potent anticancer activity.

Antimicrobial Activity

Benzofuran derivatives have also shown promise as antimicrobial agents.[3] The methyl ester at the 5-position can be a precursor to other functional groups, such as amides or hydrazides, which can impart or enhance antimicrobial properties.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound ID | R1 (at C2) | R2 (on Benzene Ring) | Organism | MIC (µmol/L) | Reference |

| 7 | -COOH | 5-bromo | Various bacteria | 29.76 - 31.96 | [3] |

| 8 | -Barbitone derivative | 5-bromo | Various bacteria | 29.76 - 31.96 | [3] |

Note: This table highlights the potential for modification at the 5-position to influence antimicrobial activity.

The presence of a bromo substituent at the C5 position in conjunction with other modifications has been shown to result in excellent antibacterial activity.[3] This indicates that the 5-position is a viable site for introducing functionalities that can enhance antimicrobial potency.

Experimental Protocols

Synthesis of this compound

This compound is a key intermediate that can be synthesized via several routes. One common method involves the palladium-catalyzed carbonylation of a suitable precursor.

Representative Protocol for the Synthesis of this compound: [7]

A mixture of the appropriate starting materials is heated under a carbon monoxide atmosphere in the presence of a palladium catalyst. After the reaction is complete, the mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then purified by column chromatography to yield this compound.

-

Characterization Data (as reported in literature):

-

¹H NMR (CDCl₃): δ 8.35 (d, J = 1.4 Hz, 1H), 8.03 (dd, J = 8.7, 1.7 Hz, 1H), 7.69 (d, J = 2.2 Hz, 1H), 7.53 (dt, J = 8.7, 0.8 Hz, 1H), 6.84 (dd, J = 2.2, 0.8 Hz, 1H), 3.95 (s, 3H).[7]

-

General Procedure for the Synthesis of Benzofuran Analogs

The synthesis of various benzofuran derivatives often starts from substituted phenols and α-haloketones or alkynes.

General Workflow for Benzofuran Analog Synthesis:

Caption: General workflow for the synthesis of benzofuran analogs.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Workflow:

Caption: Workflow of the MTT assay for cytotoxicity testing.

Signaling Pathways and Logical Relationships

The biological activity of benzofuran derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For instance, some benzofuran derivatives act as tubulin polymerization inhibitors, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Simplified Signaling Pathway for Tubulin Polymerization Inhibitors:

Caption: Simplified pathway of tubulin polymerization inhibitors.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents. The existing body of research on benzofuran derivatives provides a solid foundation for guiding future SAR studies. Key takeaways include:

-

The 5-position of the benzofuran ring is a critical site for modulating biological activity, with electronic effects playing a significant role.

-

The methyl ester at the 5-position can serve as a versatile synthetic handle for introducing a wide range of functional groups.

-

Systematic exploration of substitutions at all available positions of the this compound core is warranted to fully elucidate its therapeutic potential.

Future research should focus on the synthesis and biological evaluation of a focused library of compounds derived from this compound. Such studies, targeting specific diseases and biological targets, will be instrumental in unlocking the full potential of this promising scaffold in drug discovery.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

- 6. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl Benzofuran-5-carboxylate: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl benzofuran-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing from the commercially available methyl 4-formyl-3-hydroxybenzoate.

Reaction Scheme

The overall synthetic pathway is depicted below. The first step involves an O-alkylation of methyl 4-formyl-3-hydroxybenzoate with ethyl bromoacetate, followed by an intramolecular cyclization to form the benzofuran ring.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate

This step involves the O-alkylation of the phenolic hydroxyl group of methyl 4-formyl-3-hydroxybenzoate with ethyl bromoacetate in the presence of a weak base.

Materials:

-

Methyl 4-formyl-3-hydroxybenzoate

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-formyl-3-hydroxybenzoate (1.0 eq).

-

Add anhydrous acetone to dissolve the starting material.

-

To the stirred solution, add anhydrous potassium carbonate (1.5 eq).

-

Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the potassium carbonate and wash the solid with acetone.

-

Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves an intramolecular Perkin-like condensation to form the benzofuran ring.

Materials:

-

Crude ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate

-

Sodium acetate (NaOAc), anhydrous

-

Acetic anhydride (Ac₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Standard laboratory glassware

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, place the crude ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate from the previous step.

-

Add anhydrous sodium acetate (2.0 eq) and acetic anhydride (5.0 eq).

-

Heat the mixture to 140-150 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Carefully add water to the cooled mixture to quench the excess acetic anhydride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.